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CAS No.: 165062-65-7

Cat. No.: B060502
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Purines are fundamental heterocyclic compounds essential for numerous biological processes,

serving as building blocks for DNA and RNA and participating in cellular signaling and energy

metabolism.[1] Synthetic purine analogs are of significant interest in medicinal chemistry and

drug development due to their potential as kinase inhibitors, antiviral agents, and anticancer

therapeutics.[2][3] Among these, N-substituted purines, particularly N7-substituted derivatives,

have demonstrated noteworthy biological activities.[3][4]

This technical guide provides a comprehensive overview of the spectroscopic data for a

specific N7-substituted purine, 2,7-Dimethyl-7H-purine. Understanding the spectroscopic

characteristics of this molecule is crucial for its unambiguous identification, characterization,

and for quality control in synthetic and medicinal chemistry applications. This document will

delve into the details of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass

Spectrometry (MS) data, and Infrared (IR) spectroscopy, providing both the data and an in-

depth interpretation.
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Molecular Structure
The structure of 2,7-Dimethyl-7H-purine consists of a purine core with methyl groups attached

at the C2 and N7 positions.

Caption: Molecular structure of 2,7-Dimethyl-7H-purine.

Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 2,7-Dimethyl-7H-purine, both ¹H and ¹³C NMR

data are essential for structural confirmation.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and

their chemical environments.

Proton
Chemical Shift
(δ) in ppm

Multiplicity Integration Assignment

H-6 8.85 s 1H
Purine ring

proton

H-8 8.13 s 1H
Purine ring

proton

N7-CH₃ 3.95 s 3H
Methyl group on

N7

C2-CH₃ 2.84 s 3H
Methyl group on

C2

Solvent:

CDCl₃[5][6]

Interpretation of ¹H NMR Spectrum:
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The ¹H NMR spectrum of 2,7-Dimethyl-7H-purine displays four distinct singlet signals, which

is consistent with its structure.[5][6]

The two signals in the aromatic region at 8.85 and 8.13 ppm correspond to the two protons

on the purine ring, H-6 and H-8, respectively.[5][6] The downfield shift of these protons is

characteristic of protons attached to electron-deficient aromatic systems like purine.

The signal at 3.95 ppm is assigned to the three protons of the methyl group attached to the

N7 atom.[5][6]

The upfield signal at 2.84 ppm corresponds to the three protons of the methyl group at the

C2 position.[5][6]

The singlet multiplicity for all signals indicates that there are no adjacent protons to cause

spin-spin coupling.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Carbon Chemical Shift (δ) in ppm Assignment

C-2 162.8 Purine ring carbon

C-4 157.3 Purine ring carbon

C-8 148.3 Purine ring carbon

C-6 139.4 Purine ring carbon

C-5 125.1 Purine ring carbon

N7-CH₃ 32.0 Methyl carbon on N7

C2-CH₃ 25.9 Methyl carbon on C2

Solvent: CDCl₃[5]
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The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms

in 2,7-Dimethyl-7H-purine.[5]

The five signals in the downfield region (125.1-162.8 ppm) are assigned to the five carbon

atoms of the purine ring.[5] The chemical shifts are consistent with those observed for other

purine derivatives.[7]

The signals at 32.0 ppm and 25.9 ppm are attributed to the methyl carbons attached to the

N7 and C2 positions, respectively.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Ion m/z Relative Intensity (%)

[M]⁺˙ 148 100

[M-H]⁺ 147 23

[M-N]⁺ 134 8

[M-HCN]⁺ 121 11

[M-N₂H]⁺ 120 20

[M-C₂H₂N]⁺ 106 10

[M-C₂H₄N₂]⁺ 94 13

[M-C₃H₄N₂]⁺ 80 12

[M-C₃H₃N₃]⁺ 67 9

[M-C₄H₄N₃]⁺ 53 17

[M-C₄H₅N₃]⁺ 52 17

[M-C₅H₆N₃]⁺ 42 35
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High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749, Found:

148.0744.[5]

Interpretation of Mass Spectrum:

The mass spectrum of 2,7-Dimethyl-7H-purine shows a molecular ion peak [M]⁺˙ at m/z 148,

which corresponds to its molecular weight (148.17 g/mol ).[5][8] The high-resolution mass

spectrometry data confirms the elemental composition as C₇H₈N₄.[5] The fragmentation pattern

observed is characteristic of purine derivatives and provides further structural confirmation.

[M]+.
m/z 148

[M-H]+
m/z 147-H

[M-N2H]+
m/z 120

-N2H

[M-HCN]+
m/z 121

-HCN

Click to download full resolution via product page

Caption: Simplified fragmentation pathway of 2,7-Dimethyl-7H-purine.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

While specific IR data for 2,7-Dimethyl-7H-purine is not readily available in the provided

search results, a general interpretation based on its structure can be made.

Expected IR Absorptions
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Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H stretch Aromatic C-H

2960-2850 C-H stretch Aliphatic C-H (CH₃)

1620-1580 C=N stretch Purine ring

1550-1450 C=C stretch Purine ring

1470-1430 C-H bend Aliphatic C-H (CH₃)

1380-1370 C-H bend Aliphatic C-H (CH₃)

Interpretation of Expected IR Spectrum:

C-H Stretching: The spectrum is expected to show absorption bands corresponding to the

stretching vibrations of the aromatic C-H bonds of the purine ring (around 3100-3000 cm⁻¹)

and the aliphatic C-H bonds of the two methyl groups (around 2960-2850 cm⁻¹).[9]

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within

the purine ring are expected to appear in the 1620-1450 cm⁻¹ region.[10]

C-H Bending: The bending vibrations of the methyl groups would be observed in the

fingerprint region, typically around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹.[9]

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized, yet field-proven, methodologies for obtaining the

spectroscopic data presented.

NMR Spectroscopy Protocol
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Sample Preparation

Data Acquisition

Data Processing

~5-10 mg of
2,7-Dimethyl-7H-purine NMR Tube

~0.6 mL of CDCl3

400-600 MHz
NMR Spectrometer

¹H Acquisition
(16-32 scans)

¹³C Acquisition
(1024-4096 scans)

Free Induction Decay (FID) Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

Sample Preparation: Accurately weigh 5-10 mg of 2,7-Dimethyl-7H-purine and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (typically 1024 or more) is required due to the lower

natural abundance of the ¹³C isotope.[11]

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H

spectrum and pick the peaks in both spectra to determine the chemical shifts.

Mass Spectrometry Protocol
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Sample Introduction

Ionization

Mass Analysis Data Output

Dilute solution of
2,7-Dimethyl-7H-purine

in an appropriate solvent

Direct Infusion or
LC/GC Introduction Electron Impact (EI)

Electrospray Ionization (ESI)

Quadrupole, TOF,
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Caption: General workflow for mass spectrometry analysis.

Detailed Steps:

Sample Preparation: Prepare a dilute solution of 2,7-Dimethyl-7H-purine in a suitable

volatile solvent such as methanol or acetonitrile.

Method Selection: Choose an appropriate ionization method. Electron Impact (EI) is often

used for volatile, thermally stable compounds and provides characteristic fragmentation

patterns.[12] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider

range of compounds and often yields a prominent molecular ion peak.[13]

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is

typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the

sample is introduced via direct infusion or a liquid chromatograph (LC).[14] Acquire the mass

spectrum over a suitable m/z range.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. For high-resolution mass spectrometry (HR-MS), the exact

mass is used to determine the elemental composition.

Infrared Spectroscopy Protocol
Detailed Steps:
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Sample Preparation: Prepare the sample using an appropriate method. For solid samples,

this can be done by creating a KBr pellet (mixing a small amount of sample with dry

potassium bromide and pressing it into a transparent disk) or by using an Attenuated Total

Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the KBr pellet without the sample) to subtract any atmospheric or instrumental

interferences.

Sample Spectrum: Place the sample in the IR beam and record the spectrum. A sufficient

number of scans should be co-added to obtain a good signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass

spectrometry, provide a comprehensive and unambiguous characterization of 2,7-Dimethyl-
7H-purine. These data are indispensable for researchers in the fields of synthetic chemistry,

medicinal chemistry, and drug development for confirming the identity and purity of this

compound. The detailed interpretation and standardized protocols outlined herein serve as a

valuable resource for the scientific community, ensuring the reliability and reproducibility of

experimental results involving this important purine derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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